molecular formula C19H14F3N3O2 B2661791 N-(3-(6-methoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide CAS No. 922589-69-3

N-(3-(6-methoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide

Cat. No. B2661791
CAS RN: 922589-69-3
M. Wt: 373.335
InChI Key: ZRWQEUTZXAVNCN-UHFFFAOYSA-N
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Description

N-(3-(6-methoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide, commonly referred to as MTP, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. MTP has been found to exhibit potent inhibitory activity against a range of targets, including kinases and transcription factors, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research in chemical synthesis often explores the creation and modification of compounds with structural similarities to N-(3-(6-methoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide. For example, studies on the enantioselective synthesis of piperidines and the synthesis of pyridinone nucleosides demonstrate the methodologies for constructing complex molecules, which could be applicable to synthesizing and studying N-(3-(6-methoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide (Calvez, Chiaroni, & Langlois, 1998); (Meerpoel, Joly, & Hoornaert, 1993).

Biological Activities and Pharmacological Potential

Several studies have investigated the biological activities of compounds with structural features similar to N-(3-(6-methoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide, such as anti-inflammatory, anticonvulsant, and antimicrobial properties. These studies provide a foundation for understanding how modifications in chemical structure can influence biological activity, which can guide research into the specific applications of N-(3-(6-methoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide (Mussoi, Boswell, Mehta, Soroko, & Burchall, 1996); (Priya, Swamy, Tejesvi, Basappa, Sarala, Gaonkar, Naveen, Prasad, & Rangappa, 2006).

Antiplasmodial Activities

Research on the antiplasmodial activities of N-acylated furazan-3-amine derivatives, which share some structural characteristics with N-(3-(6-methoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide, highlights the potential for discovering new therapeutic agents against malaria. The study of structure-activity relationships in these compounds can inform the development of N-(3-(6-methoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide for similar applications (Hermann, Hochegger, Dolensky, Seebacher, Saf, Kaiser, Mäser, & Weis, 2021).

properties

IUPAC Name

N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O2/c1-27-17-10-9-16(24-25-17)12-5-4-6-13(11-12)23-18(26)14-7-2-3-8-15(14)19(20,21)22/h2-11H,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWQEUTZXAVNCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzamide

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